

# Evaluating the long-term safety and efficacy of Methimazole in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# Long-Term Methimazole Therapy: A Comparative Analysis of Safety and Efficacy

An in-depth evaluation of Methimazole's performance in long-term clinical trials for hyperthyroidism, offering a comparative perspective against other therapeutic options. This guide is intended for researchers, scientists, and drug development professionals.

Methimazole (MMI) stands as a cornerstone in the management of hyperthyroidism, particularly for Graves' disease and toxic multinodular goiter. Its long-term application has been the subject of numerous clinical investigations to ascertain its safety and efficacy profile. This guide provides a comprehensive comparison of Methimazole with other treatment modalities, supported by data from key clinical trials.

## **Comparative Efficacy of Methimazole**

The primary goal of antithyroid drug therapy is to achieve and maintain a euthyroid state, with the ultimate aim of inducing long-term remission in the case of Graves' disease. Clinical studies have demonstrated that long-term, low-dose Methimazole treatment can be a safe and effective strategy, often leading to higher remission rates compared to shorter treatment durations.[1]

## Methimazole vs. Propylthiouracil (PTU)



Methimazole is generally the preferred first-line antithyroid drug over Propylthiouracil (PTU) due to a more favorable safety profile, particularly concerning liver function, and the convenience of once-daily dosing.[2] In a randomized clinical trial comparing MMI and PTU in patients with Graves' disease, higher doses of MMI (30 mg/day) were more effective in normalizing free thyroxine (T4) levels at 12 weeks compared to PTU (300 mg/day).[3][4] For mild to moderate Graves' disease, a lower dose of MMI (15 mg/day) was found to be suitable.[4]

A meta-analysis of randomized controlled trials concluded that while MMI might carry a higher risk of hypothyroidism, its efficacy in reducing T3, T4, FT3, and FT4 levels was superior to PTU.[5] Furthermore, MMI was associated with a lower risk of liver function damage.[5]

| Feature                                       | Methimazole (MMI)                    | Propylthiouracil<br>(PTU)               | Reference |
|-----------------------------------------------|--------------------------------------|-----------------------------------------|-----------|
| Dosing Frequency                              | Once daily                           | 2-3 times daily                         | [2]       |
| Efficacy in Normalizing Free T4 (at 12 weeks) | 86% (15mg/d), 97%<br>(30mg/d)        | 78% (300mg/d)                           | [3]       |
| Risk of Liver Dysfunction                     | Lower                                | Higher (especially severe liver injury) | [2][5]    |
| Use in Pregnancy                              | Not preferred in the first trimester | Preferred in the first trimester        | [2][3]    |

### Methimazole vs. Radioactive Iodine (RAI)

For patients with toxic multinodular goiter, long-term Methimazole therapy has been shown to be superior to radioactive iodine (RAI) in achieving and maintaining euthyroidism. A clinical trial following patients for a median of 120-132 months found that 96% of patients in the MMI group were euthyroid at the end of the study, compared to 46% in the RAI group.[6][7] The mean time to achieve euthyroidism was also significantly shorter with MMI (4.3 months) than with RAI (16.3 months).[6][7][8]

However, RAI is considered a definitive treatment, while relapse can occur after MMI discontinuation.[9] A significant drawback of RAI is the high incidence of post-treatment hypothyroidism, often requiring lifelong thyroid hormone replacement.[9][10]



| Outcome                                                              | Long-Term<br>Methimazole (LT-<br>MMI) | Radioactive lodine<br>(RAI) | Reference |
|----------------------------------------------------------------------|---------------------------------------|-----------------------------|-----------|
| Euthyroid Status at<br>End of Study (Toxic<br>Multinodular Goiter)   | 96%                                   | 46%                         | [6][7]    |
| Hypothyroid Status at<br>End of Study (Toxic<br>Multinodular Goiter) | 4%                                    | 46%                         | [6][7]    |
| Mean Time to Euthyroidism (Toxic Multinodular Goiter)                | 4.3 ± 1.3 months                      | 16.3 ± 15.0 months          | [6][7]    |
| Time Spent in Euthyroid State (over 12 years)                        | 95.8% ± 5.9%                          | 72.4% ± 14.8%               | [6][7][8] |
| Relapse Rate<br>(Graves' Disease)                                    | Higher than RAI                       | Lower than MMI              | [9]       |
| Development/Worseni<br>ng of Graves'<br>Ophthalmopathy               | Lower risk                            | Higher risk                 | [9]       |

# **Long-Term Safety Profile of Methimazole**

Long-term use of Methimazole is generally considered safe, with most adverse drug reactions (ADRs) occurring within the first few months of treatment.[11][12] The incidence of severe side effects is low, especially with low-dose maintenance therapy.[13]

A Danish multicenter study following patients for up to 48 months reported that 10% of patients experienced ADRs, with 75% of these occurring within the first 6 months.[11] After 24 months, when the dose was lowered to 5 mg/day or less, no further ADRs were recorded.[11] Skin reactions are the most common adverse effect.[2][11]



| Adverse Drug<br>Reaction       | Incidence                  | Onset                                    | Reference |
|--------------------------------|----------------------------|------------------------------------------|-----------|
| Any ADR                        | ~10%                       | 75% within the first 6 months            | [11]      |
| Skin Reactions (rash, itching) | Most common (~68% of ADRs) | Early in treatment                       | [2][11]   |
| Agranulocytosis                | 0.2% - 0.5%                | Typically within the first 3 months      | [2][14]   |
| Hepatotoxicity                 | Less common than with PTU  | Majority of severe cases within 12 weeks | [2][12]   |
| Vasculitis                     | Rare                       | Can occur years after treatment          | [2][14]   |

## **Experimental Protocols**

# Clinical Trial: LT-MMI vs. RAI for Toxic Multinodular Goiter

- Study Design: A randomized clinical trial involving 130 patients with untreated toxic multinodular goiter.[6][7]
- Inclusion Criteria: Patients under 60 years of age with a confirmed diagnosis of hyperthyroidism.[10]
- Exclusion Criteria: Patients with Graves' disease were excluded.[10]
- Intervention:
  - LT-MMI Group: Started on Methimazole 10 to 20 mg daily.[10] The dose was adjusted to maintain euthyroidism.
  - RAI Group: Received a single dose of radioactive iodine.[10]



- Follow-up: Patients were followed for a median of 120 months (MMI group) and 132 months (RAI group), with visits every 1-3 months in the first year and every 6 months thereafter.[6][7]
- Primary Outcomes: Achievement and maintenance of a euthyroid state.

### **Clinical Trial: Long-Term MMI for Graves' Disease**

- Study Design: A clinical trial following 59 patients with Graves' disease who had been on long-term MMI for a minimum of 14 years.[2][15]
- Intervention: Patients either discontinued MMI after a mean of 12.8 years or continued treatment for up to 24 years.[15][16]
- Follow-up: All patients were followed for an additional 6 years.[15]
- Primary Outcomes: Relapse of hyperthyroidism after discontinuation and maintenance of euthyroidism in the continuation group.[15]

# Visualizing a Generalized Antithyroid Drug Treatment Workflow

The following diagram illustrates a typical clinical workflow for managing a patient with newly diagnosed Graves' disease, starting with antithyroid drug therapy.





Click to download full resolution via product page

Caption: A simplified workflow for the management of Graves' disease using antithyroid drugs.





# Signaling Pathway: Methimazole's Mechanism of Action

Methimazole's therapeutic effect is rooted in its ability to inhibit the production of thyroid hormones. The diagram below outlines this inhibitory pathway.





#### Click to download full resolution via product page

Caption: Mechanism of action of Methimazole in inhibiting thyroid hormone synthesis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. MDedge [mdedge.com]
- 2. Long-Term Use of Antithyroid Drugs | Graves' Disease and Thyroid Foundation [gdatf.org]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A metaanalysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Long-Term Methimazole versus Radioactive Iodine in the Treatment of Toxic Multinodular Goiter PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Long-Term Methimazole versus Radioactive Iodine in the Treatment of Toxic Multinodular Goiter PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Long-Term Methimazole versus Radioactive Iodine in the Treatment of Toxic Multinodular Goiter [e-enm.org]
- 9. Radioactive Iodine Therapy vs. Antithyroid Medications for Graves Disease | AAFP [aafp.org]
- 10. Long-term methimazole is an effective treatment for toxic nodular goiters [thyroid.org]
- 11. Long-term methimazole therapy in Graves' hyperthyroidism and adverse reactions: a Danish multicenter study PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Antithyroid Drug Treatment in Graves' Disease PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methimazole StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Control of Graves' hyperthyroidism with very long-term methimazole treatment: a clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evaluating the long-term safety and efficacy of Methimazole in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000073#evaluating-the-long-term-safety-and-efficacy-of-methimazole-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com